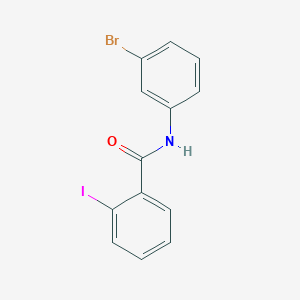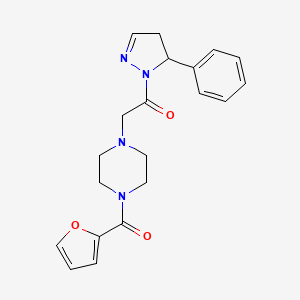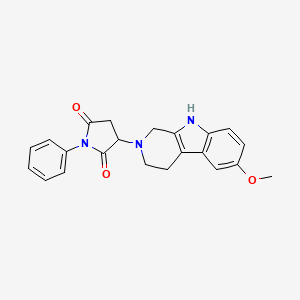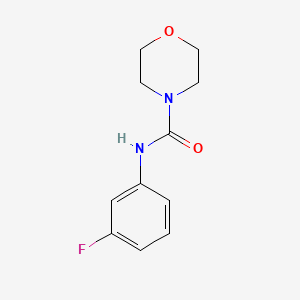
N-(3-bromophenyl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-iodobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of both bromine and iodine atoms attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-iodobenzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-bromophenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: N-(3-bromophenyl)-2-iodobenzamide is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It can be used to design and synthesize new drugs with improved efficacy and selectivity. Additionally, it may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory properties .
Industry: In the material science industry, this compound can be used to develop new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary, but they often include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
- N-(3-bromophenyl)-2-chlorobenzamide
- N-(3-bromophenyl)-2-fluorobenzamide
- N-(3-bromophenyl)-2-bromobenzamide
Comparison: N-(3-bromophenyl)-2-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and physical properties. Compared to its analogs with different halogen atoms, it may exhibit different reactivity, stability, and biological activity. For instance, the larger atomic radius of iodine compared to chlorine or fluorine can affect the compound’s steric interactions and electronic properties .
Properties
Molecular Formula |
C13H9BrINO |
|---|---|
Molecular Weight |
402.02 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-iodobenzamide |
InChI |
InChI=1S/C13H9BrINO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) |
InChI Key |
WZYWLSNRDQQAEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B11180766.png)

![2-amino-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11180787.png)
![N-(4-methylbenzyl)-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzamide](/img/structure/B11180790.png)
![7,7-dimethyl-4-(phenylamino)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11180791.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B11180792.png)


![7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11180806.png)
![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B11180815.png)
![2-methoxy-7,7-dimethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11180828.png)

![2-(4-carbamoylpiperidin-1-yl)-N-(2,5-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11180834.png)
![Ethyl 4-(3-nitrophenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11180839.png)
